![molecular formula C14H11ClO2 B1595980 2-[(4-Chlorobenzyl)oxy]benzaldehyde CAS No. 52803-59-5](/img/structure/B1595980.png)
2-[(4-Chlorobenzyl)oxy]benzaldehyde
Overview
Description
“2-[(4-Chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 52803-59-5 . It has a molecular weight of 246.69 . The IUPAC name for this compound is also “2-[(4-chlorobenzyl)oxy]benzaldehyde” and its InChI code is 1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorobenzyl)oxy]benzaldehyde” can be represented by the SMILES stringClc1ccc(COc2ccccc2C=O)cc1
. This indicates that the compound contains a chlorobenzyl group attached to an oxygen atom, which is in turn attached to a benzaldehyde group . Physical And Chemical Properties Analysis
“2-[(4-Chlorobenzyl)oxy]benzaldehyde” is a solid at room temperature . The compound is stable under normal conditions and should be stored at room temperature .Scientific Research Applications
Anticancer Activity
2-[(4-Chlorobenzyl)oxy]benzaldehyde has demonstrated significant anticancer activity. In a study by Lin et al. (2005), a series of benzyloxybenzaldehyde derivatives, including 2-[(4-Chlorobenzyl)oxy]benzaldehyde, were tested against the HL-60 cell line. They found that these compounds exhibited substantial activity at low concentrations (1-10 microM), with some derivatives being notably potent. These compounds were observed to arrest cell cycle progression at the G2/M phase and induce cell apoptosis, leading to the loss of mitochondrial membrane potential after 12 hours of treatment (Lin et al., 2005).
Oxidation of Benzyl Alcohol to Benzaldehyde
Benzaldehyde, derived from benzyl alcohol oxidation, has extensive applications in various industries, including cosmetics, perfumery, food, and pharmaceuticals. Sharma et al. (2012) enhanced the oxidative property of mesoporous Ti-SBA-15 by treating it with chlorosulfonic acid, which increased benzyl alcohol conversion significantly without affecting benzaldehyde selectivity. This development is vital for producing high-purity benzaldehyde free from organic chlorine or benzoic acid contamination, which is crucial for its usage in sensitive industries (Sharma et al., 2012).
Treatment of Sickle Cell Disease
Substituted benzaldehydes, including 2-[(4-Chlorobenzyl)oxy]benzaldehyde, are being investigated for their potential in treating sickle cell disease. A study by Beddell et al. (1984) showed that these compounds bind to the oxy conformation of human hemoglobin, stabilizing its oxygenated form and thereby increasing oxygen affinity. They found that these compounds, particularly the best-performing one, were effective inhibitors of sickle erythrocyte sickling at low oxygen pressure, indicating potential as clinically useful anti-sickling agents (Beddell et al., 1984).
Synthesis of Biologically Active Intermediates
The synthesis of 2-[(4-Chlorobenzyl)oxy]benzaldehyde is important for producing intermediates of various biologically active compounds, including anticancer drugs. Duan et al. (2017) established a high-efficiency synthetic method for compounds that are important intermediates in the synthesis of anticancer drugs. They optimized the synthesis process to achieve a total yield of 59.49% (Duan et al., 2017).
Mechanism of Action
Safety and Hazards
The safety data sheet for “2-[(4-Chlorobenzyl)oxy]benzaldehyde” suggests that it may cause skin sensitization (H317) and recommends wearing protective gloves and avoiding dust formation . In case of accidental release, it is advised to avoid breathing dust, gas, or vapors and to use personal protective equipment .
properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOPNWAGXMASTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351212 | |
Record name | 2-[(4-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)oxy]benzaldehyde | |
CAS RN |
52803-59-5 | |
Record name | 2-[(4-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-chlorophenyl)methoxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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